Z-Phe-arg-ome hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

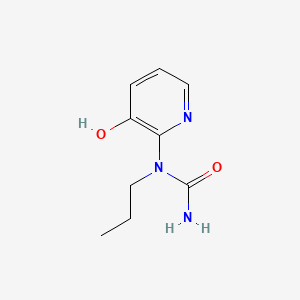

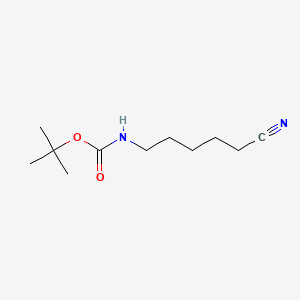

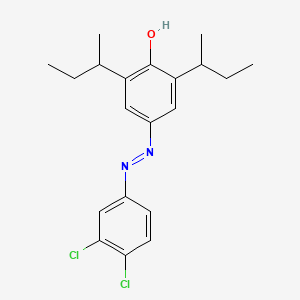

Z-Phe-Arg-OMe HCl, also known as Z-Phe-Arg-AMC, is a peptidomimetic substrate . It is used for the assessment of lysosomal cathepsin enzymes . It has a molecular formula of C24H32ClN5O5 and a molecular weight of 506.

Synthesis Analysis

Z-Phe-Arg-OMe HCl is used in the synthesis of the tripeptide Z-Phe-Arg-SerNH2. This synthesis is accomplished by a recombinant cysteine protease, cathepsin L1 from liver fluke (Fasciola hepatica), using Z-Phe-Arg-OMe as acyl acceptor and SerNH2 as nucleophile .Molecular Structure Analysis

The molecular structure of Z-Phe-Arg-OMe HCl is based on the Phe-Phe motif, which is a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels .Scientific Research Applications

Peptide Synthesis by Recombinant Proteases : Z-Phe-arg-ome hcl was used as an acyl acceptor in the synthesis of tripeptides by a recombinant cysteine protease, cathepsin L1, from liver fluke (Fasciola hepatica). This represents an application of a parasite protease in enzymatic peptide synthesis (Ruth, McMahon, & Ó’Fágáin, 2006).

In Peptide Synthesis involving Biocatalysis and Metal Catalysis : In a study focusing on the synthesis of a bitter-taste dipeptide, Z-Phe-arg-ome hcl was used as a precursor in a process involving biocatalysis and heterogeneous metal catalysis, demonstrating its utility in food industry applications (Ungaro et al., 2015).

Inactivation of Proteases : Z-Phe-arg-ome hcl and related compounds have been used in the study of enzyme inactivation, particularly in research focusing on cathepsin L from rat liver lysosomes (Kirschke & Shaw, 1981).

Peptide Synthesis in Organic Media : Z-Phe-arg-ome hcl has been used as a model compound in research exploring enzymatic peptide synthesis in various organic solvents, highlighting its relevance in the development of synthetic methods for peptide production (Clapés, Adlercreutz, & Mattiasson, 1990).

Photocatalytic Hydrogen Evolution : Although not directly using Z-Phe-arg-ome hcl, related research involves the development of Z-scheme photocatalysts for enhanced photocatalytic hydrogen evolution, indicating potential applications in energy and environmental fields (Gao et al., 2019).

properties

IUPAC Name |

methyl (2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O5.ClH/c1-33-22(31)19(13-8-14-27-23(25)26)28-21(30)20(15-17-9-4-2-5-10-17)29-24(32)34-16-18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,28,30)(H,29,32)(H4,25,26,27);1H/t19-,20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRMVHYAEGFZNC-FKLPMGAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Phe-arg-ome hcl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Isoxazolecarboxylicacid,5-[4-(1,1-dimethylethyl)phenyl]-3-methyl-,ethylester(9CI)](/img/no-structure.png)

![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)

![4-Methylbicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568522.png)